

validation of ABT-518 analytical method ICH guidelines

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Compound Focus: Abt-518

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Analytical Method Performance Data for ABT-518

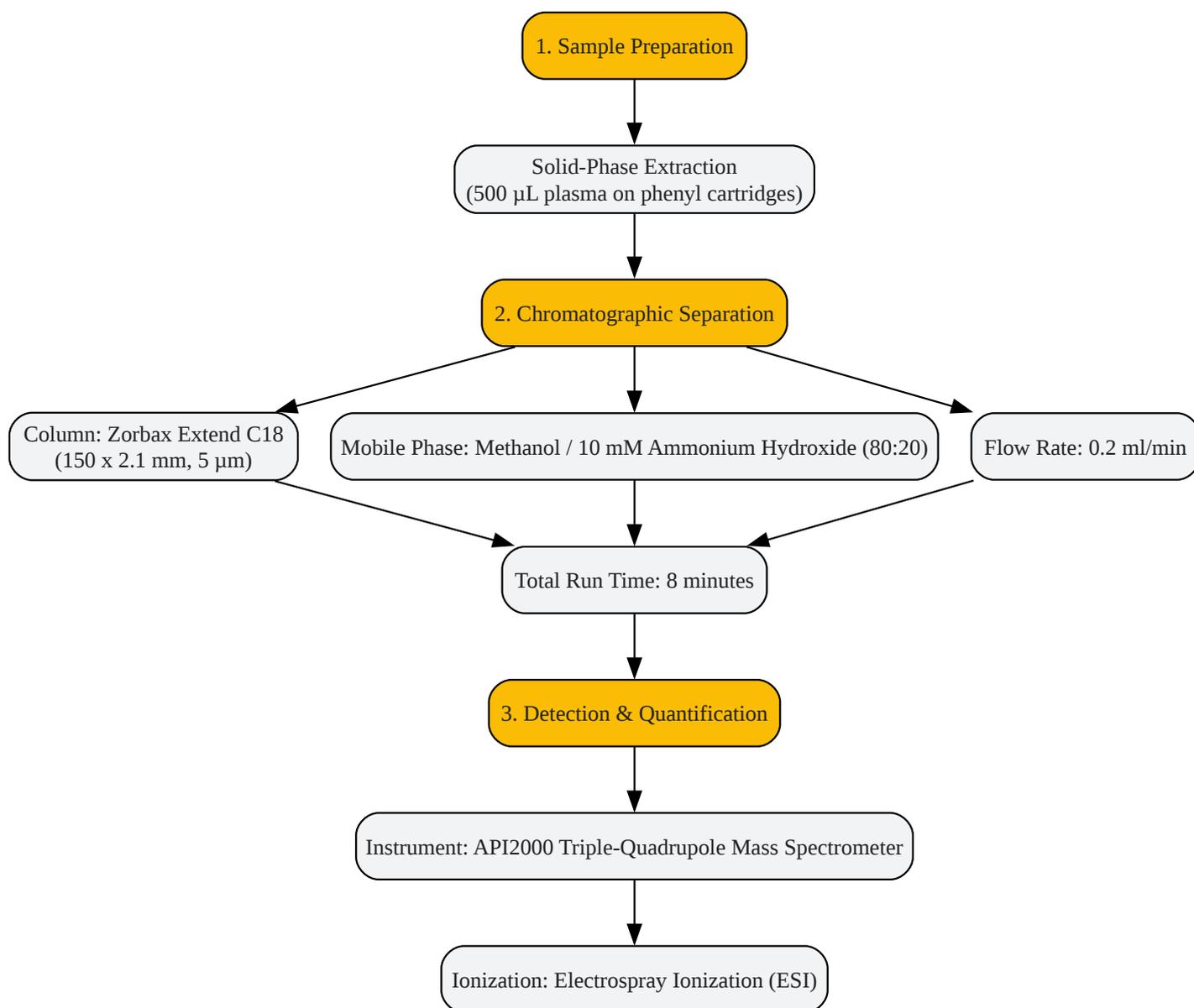
The table below summarizes the key validation parameters for the High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) method used to quantify **ABT-518** in human plasma, as reported in its Phase I clinical trial [1].

Validation Parameter	Reported Performance for ABT-518 LC/MS/MS Method
Analytical Technique	Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)
Purpose	Quantitative analysis of ABT-518 and screening of six metabolites
Dynamic Range	10 to 1000 ng/mL
Accuracy (Inter-assay)	-9.24% to +6.93% (deviation from nominal concentration)
Precision (Inter-assay)	< 10.7% (Relative Standard Deviation)
Sample Volume	500 µL of plasma
Sample Preparation	Solid-Phase Extraction (SPE) on phenyl cartridges

Validation Parameter	Reported Performance for ABT-518 LC/MS/MS Method
Run Time	8 minutes

Detailed Experimental Protocol

The following workflow details the specific procedures and conditions used in the **ABT-518** analytical method [1].



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Assessment Against ICH Guidelines

The **ABT-518** method was developed before the finalization of the current **ICH Q2(R2)** guideline, which provides the modern standard for validating analytical procedures [2]. The table below evaluates the reported data against the typical criteria outlined in such guidelines.

ICH Q2(R2) Validation Characteristic	Assessment of ABT-518 Method
Accuracy	Partially Reported. Accuracy was demonstrated across the range, meeting typical criteria [1].
Precision	Partially Reported. Inter-assay precision was reported and was within acceptable limits (<10.7%) [1].
Specificity	Implied. The method could distinguish ABT-518 from six metabolites, suggesting specificity was established.
Linearity	Not Explicitly Reported. The wide dynamic range (10-1000 ng/mL) suggests a linear response, but the correlation coefficient (r) is not provided.
Range	Reported. The validated range was 10 to 1000 ng/mL [1].
Quantification Limit (LOQ)	Reported. The lower end of the range (10 ng/mL) serves as the LOQ [1].

Key Considerations for Your Comparison Guide

To construct a comprehensive guide, you may need to consider the following:

- **Context of the Data:** The provided data demonstrates that the LC/MS/MS method was **fit-for-purpose** for the Phase I clinical trials of **ABT-518** over 20 years ago [3] [1]. The core parameters of accuracy and precision were adequately addressed for that stage of development.
- **Modern Standards:** A comparison guide today would require evaluating this method against the full suite of ICH Q2(R2) criteria, for which some data (like linearity statistics) is missing [2].
- **Identifying Alternatives:** For a true comparison, you would need to find published analytical methods for other Matrix Metalloproteinase (MMP) inhibitors. The development of MMP inhibitors has been an active field, and other compounds likely have published bioanalytical methods that could serve as points of comparison [3] [4].

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References

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2. ICH Q2(R2) Validation of analytical procedures [ema.europa.eu]
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